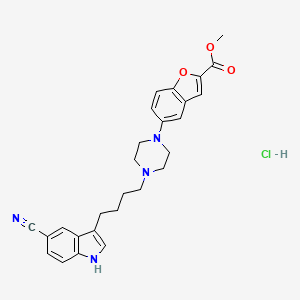

Vilazodone Methyl Ester Hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C27H29ClN4O3 |

|---|---|

Molecular Weight |

493.0 g/mol |

IUPAC Name |

methyl 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C27H28N4O3.ClH/c1-33-27(32)26-16-21-15-22(6-8-25(21)34-26)31-12-10-30(11-13-31)9-3-2-4-20-18-29-24-7-5-19(17-28)14-23(20)24;/h5-8,14-16,18,29H,2-4,9-13H2,1H3;1H |

InChI Key |

WIHJOZFCHNWLKN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCN(CC3)CCCCC4=CNC5=C4C=C(C=C5)C#N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Vilazodone Methyl Ester Hydrochloride

Diverse Synthetic Pathways and Strategies for Ester Formation

The construction of the Vilazodone (B1662482) Methyl Ester Hydrochloride molecule is achieved through various synthetic routes that primarily involve the preparation of two key intermediates: a substituted indole (B1671886) moiety and a benzofuran (B130515) methyl ester moiety, which are then coupled.

Esterification Reactions and Precursor Transformations

A crucial component in the synthesis of Vilazodone Methyl Ester Hydrochloride is the formation of a methyl ester on the benzofuran ring system. This is typically achieved through the synthesis of a precursor molecule, 5-(piperazin-1-yl)benzofuran-2-carboxylic acid, followed by esterification, or by introducing the ester functionality at an earlier stage of the synthesis.

One common strategy begins with more readily available starting materials, such as 5-nitrosalicylaldehyde. This precursor undergoes a series of transformations including a reaction with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate, followed by hydrolysis to yield 5-nitrobenzofuran-2-carboxylic acid. google.com The nitro group is then reduced to an amino group, for example using sodium hydrosulfite, to give 5-aminobenzofuran-2-carboxamide. google.com The piperazine (B1678402) ring is introduced via cyclization with bis(2-chloroethyl)amine. google.com The resulting carboxylic acid can then be esterified to the methyl ester using standard esterification methods, such as reaction with methanol (B129727) in the presence of an acid catalyst.

Another approach involves the use of 5-bromosalicylaldehyde (B98134) and diethyl bromomalonate, which undergo etherification and cyclization. dntb.gov.ua Subsequent amidation, substitution with piperazine, and hydrolysis yield the 5-(1-piperazinyl)benzofuran-2-carboxamide intermediate, which can then be esterified. dntb.gov.ua

The selection of the esterification method is critical to ensure compatibility with other functional groups present in the molecule and to achieve high conversion rates.

Table 1: Examples of Precursor Transformations for Benzofuran Moiety

| Starting Material | Key Transformations | Intermediate |

| 5-Nitrosalicylaldehyde | Reaction with ethyl bromoacetate, hydrolysis, reduction, cyclization with bis(2-chloroethyl)amine | 5-(Piperazin-1-yl)benzofuran-2-carboxamide |

| 5-Bromosalicylaldehyde | Etherification with diethyl bromomalonate, cyclization, amidation, substitution with piperazine, hydrolysis | 5-(1-Piperazinyl)benzofuran-2-carboxamide |

Condensation and Coupling Reactions in Methyl Ester Formation

The core structure of Vilazodone Methyl Ester is assembled through a condensation or coupling reaction between the pre-formed indole and benzofuran-methyl-ester moieties. The key coupling reaction is a nucleophilic substitution where the secondary amine of the piperazine ring on the benzofuran intermediate attacks an electrophilic carbon on the indole derivative.

The indole precursor, typically 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, is synthesized through methods such as the Fischer indole synthesis from 4-cyanoaniline and 6-chlorohexanal. researchgate.net The final coupling step involves the reaction of methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate with 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. researchgate.net This N-alkylation reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (Et3N) and potassium carbonate (K2CO3), to facilitate the nucleophilic attack of the piperazine nitrogen on the alkyl chloride. researchgate.net The reaction solvent is often a polar aprotic solvent like dimethylformamide (DMF).

The hydrochloride salt is then formed by treating the resulting Vilazodone Methyl Ester free base with hydrochloric acid in a suitable solvent like isopropanol. google.com

Table 2: Typical Conditions for the Coupling Reaction

| Indole Precursor | Benzofuran Precursor | Reagents | Solvent | Product |

| 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile | Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | Et3N, K2CO3 | DMF | Vilazodone Methyl Ester |

Chemo- and Regioselective Synthesis of the Methyl Ester Moiety

Chemo- and regioselectivity are critical considerations throughout the synthesis of this compound to avoid the formation of unwanted byproducts.

In the synthesis of the indole precursor via the Fischer indole synthesis, the reaction between a substituted phenylhydrazine (B124118) and an aldehyde or ketone must be controlled to yield the desired indole regioisomer. Computational studies on related Fischer indole syntheses have shown that the regioselectivity is influenced by the electronic properties of the substituents on the phenylhydrazine. researchgate.netnih.gov For instance, electron-withdrawing groups can disfavor certain wipo.intwipo.int-sigmatropic rearrangement pathways, leading to the preferential formation of one regioisomer. nih.gov

During the esterification of the benzofuran carboxylic acid, chemoselectivity is important if other reactive functional groups are present. However, in many synthetic routes, the esterification is performed on an intermediate where the carboxylic acid is the most reactive site for this transformation.

The key coupling step, the N-alkylation of the piperazine ring, also demonstrates selectivity. The piperazine ring has two nitrogen atoms, but in the precursor methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate, one nitrogen is typically protected or less reactive, leading to the alkylation occurring at the desired secondary amine. Furthermore, the reaction is a chemo- and regioselective N-alkylation, as the nucleophilic piperazine nitrogen selectively attacks the primary alkyl chloride of the indole derivative, rather than other potentially electrophilic sites.

Some synthetic strategies employ protective groups to enhance selectivity. For example, a tosyl group can be used to protect the indole nitrogen during subsequent reactions, which is later removed. researchgate.net Additionally, selective reduction methods have been explored, such as the use of NaBH4-FeCl2 for the reduction of a nitro group while leaving an ester group intact, which is a valuable tool in multistep syntheses of complex molecules like vilazodone and its derivatives. dntb.gov.uaresearchgate.net

Mechanistic Investigations of this compound Formation

While detailed mechanistic studies specifically for the synthesis of this compound are not extensively reported in publicly available literature, the mechanisms of the key reaction steps can be understood from fundamental organic chemistry principles.

Elucidation of Reaction Intermediates

The formation of the indole ring via the Fischer indole synthesis involves several proposed intermediates, including a phenylhydrazone, an enamine, and a diimine, which undergoes a wipo.intwipo.int-sigmatropic rearrangement. wikipedia.org Isotopic labeling studies have confirmed the incorporation of the aryl nitrogen (N1) of the phenylhydrazine into the final indole ring. wikipedia.org

In the coupling reaction, the reaction proceeds through a transition state where the nucleophilic nitrogen of the piperazine ring attacks the carbon atom bearing the chlorine atom in the indole derivative. This is a classic SN2 (bimolecular nucleophilic substitution) mechanism. The reaction likely involves the formation of a quaternary ammonium (B1175870) salt as a transient intermediate before deprotonation to yield the final product.

The final salt formation with hydrochloric acid is an acid-base reaction, where the basic nitrogen atoms of the piperazine ring are protonated by the hydrochloric acid to form the hydrochloride salt.

Kinetic Studies of Key Synthetic Steps

The Fischer indole synthesis is known to be acid-catalyzed, and its rate is dependent on the concentration of the acid catalyst, the temperature, and the nature of the substituents on the reactants. wikipedia.org

The key coupling step, the N-alkylation of the piperazine derivative with an alkyl halide, is a second-order reaction, with the rate being dependent on the concentrations of both the piperazine and the alkyl halide. The rate of this SN2 reaction is influenced by several factors, including the nature of the leaving group (in this case, chloride), the steric hindrance around the reacting centers, and the nucleophilicity of the piperazine nitrogen. The use of a base like triethylamine or potassium carbonate is crucial to neutralize the hydrogen chloride formed during the reaction, which would otherwise protonate the piperazine and reduce its nucleophilicity, thereby slowing down or stopping the reaction. The choice of solvent also plays a significant role, with polar aprotic solvents like DMF generally favoring SN2 reactions.

Further dedicated kinetic studies would be necessary to fully elucidate the reaction kinetics and optimize the synthesis of this compound for industrial-scale production.

Optimization of Synthetic Conditions for Enhanced Yield and Purity

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is paramount in the synthesis of Vilazodone and its derivatives, as it can significantly influence reaction rates, yields, and the impurity profile. Different solvents are employed at various stages of the synthesis, from the initial condensation reactions to the final salt formation and purification steps. google.com

For instance, in the condensation reaction to form the core piperazine structure, solvents such as Dimethylformamide (DMF), Dimethylacetamide (DMA), Dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly used. google.com The selection of a specific solvent is often a trade-off between reactant solubility, reaction rate, and ease of removal post-reaction. In the final salt formation step to produce Vilazodone Hydrochloride, a polar organic solvent like acetone (B3395972) is used to dissolve the Vilazodone base before treatment with hydrochloric acid. evitachem.com Similarly, for purification, a mixed solvent system of Tetrahydrofuran (B95107) (THF), acetone, and methanol has been utilized to effectively crystallize the product and enhance its purity. google.com

The solubility of Vilazodone Hydrochloride and its intermediates is a key consideration. Various solvents and mixtures have been explored for dissolution and crystallization, including alcohols (methanol, ethanol), ketones (acetone), ethers (tetrahydrofuran), esters (ethyl acetate), and water. google.com The choice of solvent directly impacts the crystallization process, which is crucial for isolating a pure form of the final product. For example, patent literature discloses the use of dimethyl sulfoxide at elevated temperatures (90°C to 100°C) to fully dissolve Vilazodone Hydrochloride before precipitation with an anti-solvent like ethyl acetate. google.com

| Step | Solvent(s) | Purpose | Reference |

| Condensation | DMF, DMA, DMSO, Acetonitrile | Reaction Medium | google.com |

| Salt Formation | Acetone | Dissolution of Base | evitachem.com |

| Purification | THF/Acetone/Methanol | Crystallization | google.com |

| Dissolution | Methanol, Acetone, THF, Ethyl Acetate, DMSO, Water | Dissolution for Purification/Processing | google.com |

Influence of Temperature and Pressure on Reaction Outcomes

Temperature is a critical variable that is carefully controlled throughout the synthesis of Vilazodone derivatives. For example, in the diazotization of 4-aminobenzonitrile (B131773), a key step in an alternative synthesis route for a Vilazodone intermediate, the reaction temperature was optimized. researchgate.net It was found that increasing the temperature reduced the formation of a significant by-product, with 2°C being identified as the optimal temperature for this specific transformation. researchgate.net

In later stages, such as the dissolution of Vilazodone Hydrochloride for purification, temperatures can range from 20°C up to the boiling point of the solvent used, with specific procedures calling for heating to between 90°C and 100°C in DMSO to ensure complete dissolution. google.comgoogle.com During precipitation and isolation of the product, the solution is typically cooled to control crystal growth and maximize recovery. google.com While specific pressure conditions are not extensively detailed in the available literature for this compound, many of the described synthetic steps are performed at atmospheric pressure. High-pressure conditions are generally avoided to maintain operational simplicity and safety, especially in large-scale production. researchgate.netresearchgate.net

Stoichiometric Control and Reagent Addition Protocols

Precise control over the stoichiometry of reactants is fundamental to maximizing yield and minimizing the formation of impurities. In multi-step syntheses, ensuring that each reaction proceeds to completion with the correct ratio of reagents prevents the carry-over of unreacted starting materials into subsequent steps, which can complicate purification.

For example, in a reported synthesis of a key Vilazodone intermediate, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, the reaction conditions specified the use of 1 equivalent of 4-aminobenzonitrile with 3 equivalents of hydrochloric acid and 1.1 equivalents of sodium nitrite (B80452) for the diazotization step. researchgate.net This slight excess of the nitrating agent helps to drive the reaction to completion. The order of addition is also crucial; for instance, in salt formation, the hydrochloric acid is typically added slowly to a solution of the free base. google.com This controlled addition helps to manage the exothermic nature of the reaction and promotes the formation of uniform crystals.

Application of Green Chemistry Principles in Synthetic Route Design

The pharmaceutical industry is increasingly adopting green chemistry principles to design more sustainable and environmentally friendly manufacturing processes. nih.gov The synthesis of active pharmaceutical ingredients (APIs) like Vilazodone and its derivatives presents opportunities to implement these principles, focusing on waste reduction, use of safer chemicals, and improved energy efficiency. nih.govjddhs.com

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product. cdn-website.comjocpr.com Synthetic routes with high atom economy are preferred as they generate less waste. wisdomlib.org Reaction types such as additions and cycloadditions are inherently more atom-economical than eliminations or substitutions that produce by-products.

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Waste Prevention | Designing processes to minimize by-products. | Reduces environmental pollution and disposal costs. nih.gov |

| Atom Economy | Maximizing the incorporation of all materials into the final product. | Increases resource efficiency and reduces molecular-level waste. cdn-website.com |

| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps. | Shortens synthesis, saves reagents, and reduces waste. nih.gov |

| Catalysis | Using catalytic reagents over stoichiometric ones. | Catalysts are used in small amounts and can often be recycled. nih.gov |

Development of Environmentally Benign Solvents and Reagents

In the synthesis of Vilazodone, while traditional organic solvents like DMF and DMSO are still used, there is a push towards finding greener alternatives. google.com The choice of reagents is also critical. For example, one improved synthesis of a Vilazodone intermediate avoids the use of diborane, a toxic and hazardous reducing agent, in favor of safer alternatives. researchgate.net Another route utilizes a NaBH4-FeCl2 system as a key reductant, which offers high chemoselectivity and is more practical for large-scale synthesis. dntb.gov.ua The development of such protocols that replace hazardous substances with safer ones is a key goal of green chemistry in pharmaceutical synthesis. jddhs.comwisdomlib.org

Scale-Up Considerations and Process Intensification for this compound

The successful transition of a synthetic route from the laboratory bench to industrial-scale production requires meticulous planning and optimization to ensure safety, efficiency, cost-effectiveness, and regulatory compliance. For this compound, a key intermediate in the synthesis of Vilazodone, several factors are paramount in its scale-up. While much of the published literature focuses on the synthesis of the final Vilazodone product, the principles and methodologies applied to its intermediates, such as the closely related ethyl ester, provide a clear framework for the large-scale production of the methyl ester analogue.

Another key aspect of process intensification is the development of novel, highly efficient reactions for the synthesis of intermediates. For instance, a protocol for the selective reduction of a nitro group on an aromatic ring without affecting an ester group has been developed using a NaBH4-FeCl2 system. dntb.gov.ua This method demonstrated high chemoselectivity and was successfully applied to the synthesis of a key Vilazodone intermediate on a hectogram scale, showcasing its potential for large-scale, practical application. dntb.gov.ua

The choice of reagents and solvents is also a critical consideration in process intensification. Routes that avoid expensive and toxic reagents are preferred for large-scale synthesis due to improved safety, reduced environmental impact, and lower costs. researchgate.net For example, alternative synthetic pathways for Vilazodone have been developed to bypass the use of such materials. researchgate.net Furthermore, the selection of appropriate solvents that allow for easy product isolation and purification is crucial. Patents related to the preparation of Vilazodone and its intermediates often specify a range of suitable solvents, including alcohols, ketones, esters, and ethers, which can be chosen based on factors like solubility, reactivity, and ease of removal. google.com

The table below summarizes the yield and purity achieved in a reported scale-up synthesis of Vilazodone, which involves an intermediate analogous to this compound.

| Parameter | Value | Significance for Scale-Up |

| Overall Yield | 52.4% | Indicates an efficient multi-step process suitable for large-scale production. acs.org |

| Final Product Purity | 99.7% | Meets stringent pharmaceutical quality standards. acs.org |

| Scale of Synthesis | >2 kg | Demonstrates the process is robust and has been successfully scaled up. figshare.com |

The following table outlines various synthetic strategies and their implications for the scale-up of Vilazodone intermediates.

| Synthetic Strategy | Key Features | Relevance to Process Intensification |

| Convergent Synthesis | Separate synthesis of key fragments followed by coupling. | Increases overall efficiency and yield in a multi-step synthesis. figshare.com |

| Selective Reduction | Use of NaBH4-FeCl2 for chemoselective nitro group reduction. | Provides high yields for key intermediates at a significant scale. dntb.gov.ua |

| Reagent Selection | Avoidance of expensive and toxic reagents. | Enhances safety, reduces environmental impact, and lowers production costs. researchgate.net |

Advanced Characterization and Structural Elucidation of Vilazodone Methyl Ester Hydrochloride

Spectroscopic Techniques for Definitive Structural Confirmation

Spectroscopic methods are indispensable for unambiguously determining the chemical structure of pharmaceutical compounds. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, bonding, and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of Vilazodone (B1662482) Methyl Ester Hydrochloride, each unique proton environment generates a distinct signal. The spectrum would be expected to show characteristic signals for the aromatic protons on the benzofuran (B130515) and indole (B1671886) rings, typically in the downfield region (δ 6.5-8.0 ppm). The protons of the butyl chain connecting the indole and piperazine (B1678402) rings would appear as multiplets in the upfield region. A key distinctive signal would be a singlet corresponding to the methyl ester (-OCH₃) protons, anticipated around δ 3.5-4.0 ppm. The protons on the piperazine ring would likely show complex splitting patterns.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. Aromatic carbons would resonate in the δ 110-160 ppm range. The carbonyl carbon of the methyl ester group would be expected to appear significantly downfield, typically in the range of δ 160-175 ppm. The methyl carbon of the ester group would produce a signal in the upfield region, around δ 50-55 ppm. Other signals would correspond to the carbons of the piperazine ring and the butyl chain.

| Functional Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Indole & Benzofuran Aromatic Protons | 6.5 - 8.0 | 110 - 160 |

| Methyl Ester (-OCH₃) | 3.5 - 4.0 (singlet) | 50 - 55 |

| Ester Carbonyl (-C=O) | - | 160 - 175 |

| Butyl Chain Protons | 1.5 - 3.0 (multiplets) | 20 - 70 |

| Piperazine Ring Protons | 2.5 - 3.5 (multiplets) | 45 - 55 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Molecular Ion: In electrospray ionization (ESI) mass spectrometry, this compound is expected to show a prominent protonated molecular ion [M+H]⁺. Given the molecular formula C₂₇H₂₈N₄O₃, the expected monoisotopic mass is 456.2161 g/mol . cymitquimica.comnih.gov The high-resolution mass spectrum would confirm this elemental composition with high accuracy.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. The molecule would likely fragment at the piperazine ring and the butyl linker. researchgate.netnih.gov Key fragment ions would correspond to the indole-butyl moiety and the benzofuran-piperazine-methyl ester portion of the molecule. For instance, a major fragment ion observed for Vilazodone is at m/z 155.23, which corresponds to a part of the indole structure. cu.edu.eg Similar characteristic fragments would be expected for the methyl ester derivative, providing confirmation of the core structure. researchgate.net

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₂₇H₂₈N₄O₃·HCl |

| Molecular Weight (Free Base) | 456.54 g/mol |

| Expected [M+H]⁺ (Monoisotopic) | 457.2239 |

| Key Fragmentation Pathways | Cleavage at piperazine ring and butyl chain |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR Spectroscopy: This technique identifies functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands. A strong absorption band around 1720-1740 cm⁻¹ would be indicative of the C=O stretching of the ester group. The C-N stretching of the piperazine and indole rings would appear in the 1200-1350 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching bands for the aromatic rings would be observed in the 1400-1600 cm⁻¹ range. The presence of the nitrile group (-C≡N) from the indole moiety would give a sharp, medium intensity band around 2220-2230 cm⁻¹. google.com

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems. The benzofuran and indole ring systems are the primary chromophores. Vilazodone hydrochloride in methanol (B129727) exhibits an absorption maximum (λₘₐₓ) at approximately 241 nm. researchgate.netinnovareacademics.in this compound is expected to have a similar UV absorption profile, with a λₘₐₓ in the same region, confirming the presence of these conjugated aromatic systems.

X-ray Crystallographic Analysis of this compound Solid Forms

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination and Unit Cell Parameters

While specific crystallographic data for this compound is not widely published, analysis of the closely related Vilazodone Hydrochloride provides a strong predictive framework. nih.gov Single-crystal X-ray diffraction would be used to determine the precise atomic coordinates. This analysis would reveal the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). For Vilazodone Hydrochloride Methanol Monosolvate, the crystal system is reported to be monoclinic with the space group P2₁/c. nih.gov It is plausible that the methyl ester derivative would crystallize in a similar, though not identical, lattice.

| Parameter | Reported Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.175 (3) |

| b (Å) | 10.027 (2) |

| c (Å) | 19.742 (4) |

| β (°) | 108.68 (3) |

| Volume (ų) | 2656.3 (9) |

Analysis of Intermolecular Interactions, Including Hydrogen Bonding and π-Stacking

The crystal packing of this compound would be stabilized by a network of non-covalent interactions. rsc.org

Hydrogen Bonding: The presence of the hydrochloride means one of the piperazine nitrogens will be protonated, acting as a hydrogen bond donor to the chloride anion. nih.gov The N-H of the indole ring can also act as a hydrogen bond donor. The carbonyl oxygen of the methyl ester group would be a potential hydrogen bond acceptor. These interactions play a crucial role in the formation of the crystal lattice. nih.gov

Conformational Analysis of the Methyl Ester Moiety and Other Structural Elements

The three-dimensional structure of this compound reveals intricate conformational details crucial for its characterization. In the crystalline state, the protonated piperazine ring typically adopts a stable chair conformation. A significant feature is the near-perpendicular orientation of the indole ring plane relative to the benzofuran ring system, with a dihedral angle measured at approximately 85.77 (2)°. The formamide (B127407) group demonstrates near coplanarity with the benzofuran ring it is attached to, showing a small dihedral angle of 2.53 (2)°. nih.gov

The n-butyl linker connecting the indole moiety to the piperazine ring also exhibits a defined conformation. Specifically, three carbon atoms of the butyl chain (C10, C11, and C12) are coplanar with the C9 atom of the indole ring. This is confirmed by a C9—C10—C11—C12 torsion angle of 179.2 (2)°. Furthermore, the atoms C11, C12, and C13 are coplanar with the N3 atom of the piperazine ring. A dihedral angle of 80.9 (2)° is observed between the mean planes of N3/C11–C13 and C9–C12. The dihedral angle between the C9–C12 mean plane and the indole plane is 10.0 (2)°. nih.gov

Molecular dynamics simulations have provided further insights into the binding mode of vilazodone, a closely related compound, within the human serotonin (B10506) transporter (hSERT). These studies indicate that the arylpiperazine fragment occupies the central S1 binding site, while the indole fragment extends towards the allosteric S2 site. rsc.org This extended, linear pose is distinct from that of classical antidepressants. rsc.org The chemical structure of vilazodone is characterized by its elongated shape, featuring a 2-amido-substituted-benzofuran ring attached to a piperazine, which in turn is linked to an indole through a four-carbon chain. nih.gov

Chromatographic Purity Assessment and Quantification Methods

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantification of this compound and its related substances. Various reversed-phase (RP-HPLC) methods have been developed and validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. rjptonline.orgijcr.info

A common approach involves the use of a C18 column with a mobile phase consisting of a mixture of a buffer (such as phosphate (B84403) buffer or ammonium (B1175870) formate) and an organic solvent like methanol or acetonitrile (B52724). rjptonline.orgijcr.infosemanticscholar.org For instance, one method utilizes a ZORBAX SB C18 column (15 cm x 4.6 mm, 5µ) with a mobile phase of Methanol and 0.05 M KH2PO4 (55:45 v/v). semanticscholar.org Another employs a mixture of 0.1M Ammonium formate (B1220265) and Methanol (20:80, v/v). rjptonline.org Detection is typically carried out using a UV detector at wavelengths around 232 nm, 235 nm, 238 nm, or 241 nm. rjptonline.orgijcr.infosemanticscholar.orgsphinxsai.com

Method validation parameters are rigorously assessed. Linearity is often established over a concentration range such as 0.1-120 μg/mL or 20-60 µg/ml, with correlation coefficients (R²) consistently close to 0.999. rjptonline.orgijcr.info Accuracy is evaluated through recovery studies, with mean recoveries typically falling within the 98-102% range. ijcr.infosphinxsai.com Precision, encompassing both repeatability and intermediate precision, is demonstrated by low relative standard deviation (%RSD) values, generally below 2%. rjptonline.orgsphinxsai.com The limits of detection (LOD) and quantitation (LOQ) are also determined to establish the sensitivity of the methods. rjptonline.org For example, one study reported an LOD of 0.028153 μg/mL and an LOQ of 0.0853 μg/mL. rjptonline.org These validated HPLC methods are crucial for routine quality control analysis, allowing for the accurate determination of assay and related substances. semanticscholar.org

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | ZORBAX SB C18 (15 cm x 4.6 mm, 5µ) semanticscholar.org | Acquity UPLC BEH C18 (3 mm x 100 mm, 1.7 µm) ijcr.info | Symmetry C18 (4.6 x 250 mm, 5µm) sphinxsai.com |

| Mobile Phase | Methanol: 0.05 M KH2PO4 (55:45 v/v) semanticscholar.org | 0.1% OPA buffer: Acetonitrile (40:60 v/v) ijcr.info | Phosphate Buffer: Methanol (60:40) sphinxsai.com |

| Flow Rate | Not Specified | 0.3 mL/min ijcr.info | 1 mL/min sphinxsai.com |

| Detection Wavelength | 235 nm semanticscholar.org | 238 nm ijcr.info | 232 nm sphinxsai.com |

| Linearity Range | Not Specified | 20-60 µg/ml ijcr.info | 50-150 µg/ml sphinxsai.com |

| Correlation Coefficient (R²) | Not Specified | 0.999 ijcr.info | 0.999 sphinxsai.com |

Gas Chromatography (GC) for Volatile Impurity Analysis

Gas Chromatography (GC) is the preferred method for the analysis of residual volatile organic impurities (OVIs) that may be present from the manufacturing process of this compound. thermofisher.com The technique, often coupled with a Flame Ionization Detector (FID) and headspace sampling, allows for the separation and quantification of residual solvents. ispub.cominnoteg-instruments.com

The development of a GC method for a related Vilazodone intermediate, 3-(4-Chlorobutyl)-1H-Indole-5-Carbonitrile, for the detection of residual dichloromethane (B109758) provides a relevant example. wisdomlib.org In this method, a polar solvent with a high boiling point, such as dimethyl sulfoxide (B87167) (DMSO), is used as the diluent. wisdomlib.org The chromatographic separation is achieved on a suitable column, such as a BP 624, which is a 4% cyanopropyl phenyl and 96% dimethyl polysiloxane stationary phase. ispub.com

Key parameters in the GC method include the injector temperature, oven temperature program, and carrier gas flow rate. For instance, a typical temperature program might start at 40°C, hold for a period, and then ramp up to a final temperature to ensure the elution of all volatile components. ispub.com Method validation is performed in accordance with ICH guidelines, assessing parameters such as specificity, precision (repeatability), limits of detection (LOD) and quantitation (LOQ), linearity, and accuracy. wisdomlib.org A high correlation coefficient (e.g., 0.995) across a range of concentrations indicates good linearity, and accuracy is confirmed through recovery studies. wisdomlib.org

Thermal Analysis Techniques for Material Characterization

Differential Scanning Calorimetry (DSC) in Polymorph and Amorphous Studies

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the physical properties of materials like this compound. It measures the difference in heat flow between a sample and a reference as a function of temperature, providing insights into thermal events such as melting, crystallization, and glass transitions. nih.gov This information is particularly valuable for identifying and characterizing different polymorphic forms and the amorphous state of a substance. researchgate.net

DSC can be employed to study the thermal behavior of solid dispersions, which are often used to enhance the dissolution of poorly soluble drugs. researchgate.net For example, in studies of amorphous solid dispersions, DSC can reveal the glass transition temperature (Tg) of the amorphous drug and any subsequent crystallization events upon heating. nih.gov The appearance of exothermic peaks (exotherms) in a DSC thermogram can indicate crystallization, while endothermic peaks (endotherms) typically correspond to melting points. nih.gov By analyzing the temperatures and enthalpies of these transitions, different crystalline forms (polymorphs) can be distinguished. researchgate.net Simultaneous DSC-X-ray diffraction studies can provide even more definitive information by correlating thermal events with changes in the crystal structure. nih.gov

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for assessing the thermal stability and decomposition profile of pharmaceutical compounds like this compound. The TGA curve provides quantitative information about mass loss, which can be correlated with processes such as dehydration (loss of water), desolvation (loss of solvent), or decomposition of the material. ptfarm.pl

Chemical Transformations and Reactivity of Vilazodone Methyl Ester Hydrochloride

Hydrolytic Stability and Degradation Pathways of the Ester

The stability of an ester group is highly dependent on the pH of its environment. Vilazodone (B1662482) Methyl Ester is susceptible to hydrolysis, a reaction in which water cleaves the ester bond, yielding the corresponding carboxylic acid and methanol (B129727). evitachem.com This degradation is particularly relevant under both acidic and basic conditions. orientjchem.orgsemanticscholar.org

Forced degradation studies conducted on the closely related final compound, Vilazodone, show significant degradation under hydrolytic stress. nih.govresearchgate.net In acidic conditions (e.g., 2 M HCl), and basic conditions (e.g., 1 M NaOH), observable degradation occurs, whereas the compound is relatively stable in neutral hydrolytic conditions. orientjchem.orgsemanticscholar.orgnih.gov The primary degradation product resulting from alkaline hydrolysis of the amide in Vilazodone is the corresponding carboxylic acid, 5-[4-[4-(5-Cyano-1-H-indol-3-yl)butyl]-1-piperazinyl]-2-benzofuran carboxylic acid. globalresearchonline.net It is mechanistically expected that the methyl ester intermediate would undergo a similar hydrolysis to yield the same carboxylic acid. evitachem.comglobalresearchonline.net The presence of moisture can accelerate this degradation, with a moisture content above 0.5% w/w leading to a detectable reversion to the carboxylic acid impurity. evitachem.com

Table 1: Summary of Vilazodone Degradation Under Various Hydrolytic Stress Conditions This table summarizes data for the related compound Vilazodone, as specific quantitative data for the methyl ester is not available.

| Stress Condition | Reagent | Duration / Temperature | Observed Degradation (%) | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | 2 M HCl | 4 hours reflux | > 2% | orientjchem.org |

| Acid Hydrolysis | Not Specified | Not Specified | 3.12% | researchgate.net |

| Base Hydrolysis | 1 M NaOH | 2 hours reflux | Significant | orientjchem.org |

| Base Hydrolysis | 0.5 N NaOH | 2 hours at 100 °C | ~5% | globalresearchonline.net |

| Base Hydrolysis | Not Specified | Not Specified | 4.78% | researchgate.net |

| Neutral Hydrolysis | Water | Not Specified | Stable | nih.gov |

Transesterification and Other Ester Reactivity Studies

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. masterorganicchemistry.com While specific studies on the transesterification of Vilazodone Methyl Ester are not prevalent in the reviewed literature, the reaction is a fundamental and predictable transformation for methyl esters.

This process can be catalyzed by either an acid or a base. masterorganicchemistry.com

Base-Catalyzed Transesterification : In the presence of a basic catalyst, such as a sodium alkoxide (e.g., sodium ethoxide), the reaction proceeds via nucleophilic acyl substitution. The ethoxide ion would attack the carbonyl carbon of the Vilazodone Methyl Ester, leading to a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) ion would yield the corresponding ethyl ester. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant (e.g., ethanol) is typically used as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification : Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which enhances the electrophilicity of the carbonyl carbon. An alcohol molecule then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps follows, culminating in the elimination of methanol and formation of a new ester. masterorganicchemistry.com

This reactivity allows for the potential synthesis of various alkyl ester derivatives of the Vilazodone core structure from the methyl ester intermediate.

Nucleophilic Substitution Reactions Involving the Methyl Ester Functionality

The primary mode of reactivity for the methyl ester functionality in Vilazodone Methyl Ester is nucleophilic acyl substitution. In this class of reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester group. This addition leads to the formation of a transient tetrahedral intermediate, which then collapses, expelling the methoxide (-OCH₃) as a leaving group and forming a new carbonyl compound. chemistrysteps.comnih.gov

The reactions discussed in the preceding and subsequent sections—hydrolysis, transesterification, and ammonolysis—are all classic examples of nucleophilic acyl substitution.

In hydrolysis , the nucleophile is a water molecule (or hydroxide (B78521) ion).

In transesterification , the nucleophile is an alcohol molecule (or alkoxide ion). masterorganicchemistry.com

In ammonolysis , the nucleophile is ammonia (B1221849). nih.gov

The susceptibility of the ester to this type of reaction is fundamental to its role as a synthetic intermediate, as it provides a reliable chemical handle for conversion into the desired functional group of the final active pharmaceutical ingredient.

Conversion to Vilazodone and Related Carboxamide Derivatives

The conversion of Vilazodone Methyl Ester Hydrochloride to Vilazodone is the culminating step in several reported synthetic routes. researchgate.netgoogle.com This transformation involves the conversion of the methyl ester group at the 2-position of the benzofuran (B130515) ring into a primary carboxamide (-CONH₂). researchgate.net

Historically, the synthesis of amides from esters could be challenging, with some processes opting for a two-step approach: first, hydrolysis of the ester to the corresponding carboxylic acid, followed by a separate amidation step using coupling agents. google.comtaylorandfrancis.com However, more efficient and economical modern syntheses favor the direct conversion of the ester to the amide through ammonolysis. researchgate.netgoogle.com This direct conversion is a key optimization for large-scale and commercial production. researchgate.netgoogle.com

Ammonolysis is the specific nucleophilic acyl substitution reaction where an ester reacts with ammonia to form a primary amide and an alcohol. nih.goviastate.edu In the synthesis of Vilazodone, the methyl ester intermediate is treated with a source of ammonia to yield the final Vilazodone molecule. researchgate.netgoogle.com

The reaction mechanism involves the ammonia molecule acting as a nucleophile, attacking the carbonyl carbon of the methyl ester. nih.gov This forms a tetrahedral intermediate. A proton transfer can occur, followed by the elimination of methanol as a leaving group, resulting in the stable primary carboxamide product, Vilazodone. nih.goviastate.edu This direct amidation is a critical step in achieving an efficient synthesis. researchgate.net

General principles for optimizing ammonolysis to improve selectivity and yield include controlling the temperature and the concentration of reactants to minimize side-product formation. nih.gov For instance, in other ester ammonolysis systems, lower temperatures have been shown to increase selectivity for the desired amide product. nih.gov

Table 2: Reported Solvents and Conditions for Vilazodone Synthesis Steps

| Reaction Step | Solvents / Reagents | Purpose | Reference |

|---|---|---|---|

| Condensation of Precursors | N-methyl pyrrolidone, Tributyl amine | Synthesis of Vilazodone from intermediates | google.com |

| Final Ammonolysis | Ammonia gas pressure in a suitable solvent (e.g., DMSO, DMF, Acetonitrile (B52724), Methanol) | Direct conversion of ester to amide (Vilazodone) | google.com |

| Final Ammonolysis | Not specified | Final step in a 5-step scale-up synthesis | researchgate.net |

| Salt Formation | THF, Acetone (B3395972), Concentrated HCl | Conversion of Vilazodone base to Hydrochloride salt | google.com |

Impurity Profiling and Control in Vilazodone Methyl Ester Hydrochloride Synthesis

Identification and Characterization of Process-Related Impurities

Process-related impurities in the synthesis of Vilazodone (B1662482) and its analogues can originate from various sources, including starting materials, intermediates, reagents, and by-products from unintended side reactions. daicelpharmastandards.com Depending on the specific synthetic route employed, different impurities may be formed. orientjchem.org Common impurities identified in the synthesis of the closely related Vilazodone Hydrochloride include starting materials that have not fully reacted, intermediates, and specific by-products.

Key process-related impurities that are relevant to the synthesis of Vilazodone analogues include:

Vilazodone Acid: This compound, chemically known as 5-(4-(4-(5-cyano-1H-indol-3-yl) butyl) piperazin-1-yl) benzofuran-2-carboxylic acid, is a common impurity as it is often a key intermediate in the synthesis of Vilazodone and its esters. orientjchem.orgsemanticscholar.org Its presence in the final product typically results from an incomplete final esterification step or hydrolysis of the ester.

Vilazodone Ethyl Ester: While the focus is on the methyl ester, the ethyl ester is a known process-related impurity in Vilazodone synthesis, highlighting the potential for analogous impurities depending on the reagents used. orientjchem.orgsemanticscholar.org

N-Oxide Impurities: The piperazine (B1678402) ring within the Vilazodone molecule is susceptible to oxidation, leading to the formation of N-oxide derivatives. google.com This can occur during synthesis, particularly if oxidizing agents are present or if intermediates are exposed to atmospheric oxygen. google.comevitachem.com

Oxo-Vilazodone: This impurity is another potential by-product formed during synthesis. google.com

Table 1: Common Process-Related Impurities in Vilazodone Synthesis

| Impurity Name | Chemical Name | Potential Source |

| Vilazodone Acid (Impurity A) | 5-(4-(4-(5-cyano-1H-indol-3-yl) butyl) piperazin-1-yl) benzofuran-2-carboxylic acid | Unreacted intermediate, hydrolysis product orientjchem.orgsemanticscholar.org |

| Vilazodone N-Oxide | Vilazodone N-Oxide | Oxidation of the piperazine nitrogen google.com |

| Oxo-Vilazodone | Not specified | Side-reaction during synthesis google.com |

| Diazotization By-product | 4-hydroxybenzonitrile | Side-reaction during synthesis of an indole (B1671886) intermediate researchgate.net |

The definitive identification of impurities requires detailed structural analysis. Modern analytical techniques are employed to elucidate the exact structure of these by-products. For impurities related to Vilazodone, a combination of chromatographic and spectroscopic methods is used.

High-performance liquid chromatography (HPLC) is first used to separate the impurities from the main compound. globalresearchonline.net Once isolated, mass spectrometry (MS), particularly coupled with liquid chromatography (LC-MS), provides crucial information about the molecular weight and fragmentation patterns of the impurity. globalresearchonline.net For instance, the structure of an alkaline degradation product, Vilazodone Acid, was confirmed by observing its molecular ion peak in the mass spectrum. globalresearchonline.net

Understanding how impurities are formed is essential for developing effective control strategies. The formation of process-related impurities can be traced back to specific steps in the synthetic pathway.

Incomplete Reaction: The presence of Vilazodone Acid as an impurity is often due to the incomplete esterification of the carboxylic acid intermediate to the final methyl ester. orientjchem.org

Side Reactions: Unintended reactions can lead to significant by-products. For example, during the synthesis of the 3-(4-chlorobutyl)-1H-indole-5-carbonitrile intermediate, a side-product can form during the diazotization of 4-aminobenzonitrile (B131773). researchgate.net Investigations have shown that the formation of this by-product is sensitive to temperature, with higher temperatures reducing its yield. researchgate.net

Intermediate Instability: Certain intermediates in the synthetic route can be unstable and prone to degradation. The hydrochloride salt of 3-[4-(piperazin-1-yl)butyl]-1H-indole-5-carbonitrile, a key intermediate, is known to be hygroscopic and susceptible to oxidative degradation at the secondary amine of the piperazine ring, forming N-oxide derivatives upon exposure to air. evitachem.com

Degradation Products of Vilazodone Methyl Ester Hydrochloride

Degradation products are impurities that form when the API is subjected to stress conditions such as heat, light, humidity, and varying pH levels during storage or handling. daicelpharmastandards.com While studies specific to this compound are limited, extensive forced degradation studies on the parent drug, Vilazodone Hydrochloride, provide critical insights into the potential degradation pathways, as the core molecular structure is the same.

Forced degradation studies are performed to identify potential degradants and establish the stability-indicating nature of analytical methods. Studies on Vilazodone show that the molecule is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, but it remains stable under neutral, photolytic (light), and thermal (heat) stress. nih.gov

Acid and Base Hydrolysis: Vilazodone shows significant degradation when exposed to acidic and basic conditions. nih.gov In alkaline conditions (e.g., 0.5 N NaOH at 100°C), the primary degradation product is formed by the hydrolysis of the carboxamide group to a carboxylic acid, yielding Vilazodone Acid. globalresearchonline.net

Oxidative Degradation: Under oxidative stress (e.g., using hydrogen peroxide), Vilazodone degrades to form isomeric N-oxide products. semanticscholar.orgnih.gov The oxidation typically occurs on the nitrogen atoms of the piperazine ring.

Thermal and Photolytic Stability: The compound is found to be stable when exposed to heat (e.g., 80°C for 48 hours) and light, with no significant degradation observed. semanticscholar.orgnih.gov

Table 2: Summary of Forced Degradation Studies on Vilazodone

| Stress Condition | Reagent/Method | Observation | Major Degradation Product(s) |

| Acid Hydrolysis | HCl | Degradation observed | Hydrolytic degradants nih.gov |

| Base Hydrolysis | NaOH | Significant degradation | Vilazodone Acid globalresearchonline.netnih.gov |

| Oxidative Degradation | H2O2 | Degradation observed | Isomeric N-Oxides nih.gov |

| Thermal Degradation | Heat (80°C) | Stable | No significant degradation semanticscholar.orgnih.gov |

| Photolytic Degradation | UV/Fluorescent Light | Stable | No significant degradation nih.gov |

| Neutral Hydrolysis | Water | Stable | No significant degradation nih.gov |

Based on the products identified in stress studies, degradation pathways can be postulated. For this compound, the most probable pathways would be analogous to those of Vilazodone Hydrochloride.

Hydrolytic Pathway: The most prominent degradation pathway under both acidic and basic conditions is the hydrolysis of the ester functional group. For this compound, the methyl ester group (-COOCH3) would hydrolyze to form a carboxylic acid (-COOH), resulting in the formation of Vilazodone Acid. evitachem.comglobalresearchonline.net This is a common degradation route for ester-containing pharmaceuticals.

Oxidative Pathway: The piperazine moiety is a known target for oxidation. The nitrogen atoms in the ring can be oxidized to form N-oxides. nih.gov The specific location of the N-oxidation can be determined using advanced mass spectrometry techniques. nih.gov

Strategies for Impurity Minimization and Removal

Controlling impurities requires a multi-faceted approach, involving optimization of the synthetic process, purification of intermediates, and careful handling and storage.

Optimization of Reaction Conditions: The formation of process-related impurities can be minimized by carefully controlling reaction parameters. For instance, the formation of a by-product during the diazotization step in the synthesis of a key Vilazodone intermediate was significantly reduced by increasing the reaction temperature to 2°C. researchgate.net

Control of Intermediates: Since unstable intermediates can be a major source of impurities, specific handling procedures are necessary. For the hygroscopic and oxidation-prone piperazine intermediate, mitigation strategies include processing under an inert nitrogen atmosphere, performing crystallization at low temperatures (2-8°C) to reduce molecular mobility, and adding antioxidants like butylated hydroxytoluene (BHT). evitachem.com

Purification Methods: Effective purification techniques are essential to remove any impurities that are formed. Crystallization is a common method used to purify the final product and its intermediates. The choice of solvents for reaction and crystallization is critical; for example, the use of solvents like N-methylpyrrolidone and 2-propanol has been specified in certain synthetic steps. google.com

Development of Stability-Indicating Methods: A robust, stability-indicating HPLC method is crucial for detecting and quantifying impurities. orientjchem.org Such methods ensure that any significant impurity or degradant can be separated from the main peak of the API, allowing for accurate monitoring of the product's purity and stability over time. orientjchem.orgsemanticscholar.org

Chromatographic Purification Techniques

Chromatographic techniques are essential for the purification of Vilazodone and its intermediates, effectively removing process-related impurities and degradation products. google.com High-Performance Liquid Chromatography (HPLC) is a primary method employed for both analysis and purification.

One documented purification method for a related impurity, crude oxo-vilazodone, involves preparative HPLC. google.com The process utilizes a reversed-phase column to achieve separation. The specific conditions for such a purification are detailed in the table below.

Table 1: Preparative HPLC Purification Parameters for Oxo-Vilazodone

| Parameter | Specification |

|---|---|

| Column | YMC-Pack® ODS-A®, 15 µm, 500 mm x 30 mm |

| Temperature | Ambient |

| Mobile Phase | Mixture of 0.5 M KH₂PO₄ buffer and acetonitrile (B52724) (60:40% v/v) |

| Post-Column pH Adjustment | Adjusted to 7.5 ± 0.05 with 10% aqueous ammonia (B1221849) solution |

This method demonstrates the utility of reversed-phase chromatography in isolating specific impurities from a complex mixture, yielding a purified compound. google.com The choice of a C18 stationary phase (ODS-A) and a buffered acetonitrile-water mobile phase is common for separating moderately polar compounds like vilazodone and its derivatives.

Recrystallization and Precipitation Methods

Recrystallization and precipitation are critical techniques for purifying the final active pharmaceutical ingredient (API) and for isolating specific polymorphic forms of Vilazodone Hydrochloride. The selection of the solvent system is paramount as it directly influences the crystal form, purity, and yield of the final product.

Different solvent systems have been utilized to precipitate Vilazodone Hydrochloride from its free base form. For instance, dissolving the vilazodone base in hot 2-propanol and subsequently treating it with a 2-propanolic-HCl solution causes the hydrochloride salt to precipitate upon cooling or at room temperature. google.com This method has been shown to yield crystalline material with melting points in the range of 269-279°C. google.com

Another approach involves using a different solvent, such as tetrahydrofuran (B95107) (THF). The vilazodone free base is dispersed in THF, and aqueous hydrochloric acid is added to convert it into the hydrochloride salt. google.com This process leads to the precipitation of Vilazodone Hydrochloride monohydrate (Form V), which can then be dried under vacuum at elevated temperatures (85°C to 90°C) to yield the anhydrous Form IV. google.com

The table below summarizes various precipitation methods described for obtaining different crystalline forms of Vilazodone Hydrochloride.

Table 2: Precipitation Methods for Vilazodone Hydrochloride

| Starting Material | Solvent(s) | Precipitating Agent | Resulting Form |

|---|---|---|---|

| Vilazodone Base | 2-Propanol (hot) | 2-Propanolic-HCl | Crystalline Vilazodone HCl |

| Vilazodone Base | Tetrahydrofuran (THF) | Aqueous Hydrochloric Acid | Vilazodone HCl Monohydrate (Form V) |

These methods highlight the importance of solvent selection and process conditions in controlling the solid-state properties and purity of Vilazodone Hydrochloride.

Development of Analytical Methods for Impurity Quantification

The development of robust, stability-indicating analytical methods is crucial for quantifying impurities in Vilazodone Hydrochloride. Several High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods have been established for this purpose. orientjchem.orgijcr.info These methods are designed to be specific, precise, and accurate, allowing for the separation and quantification of vilazodone from its process-related impurities and degradation products. semanticscholar.org

Process-related impurities that are often monitored include Vilazodone Acid (Impurity A) and Vilazodone Ester (Impurity B). orientjchem.org Analytical methods are developed to ensure these and other potential impurities are well-resolved from the main vilazodone peak. semanticscholar.org

One developed HPLC method utilizes a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and methanol (B129727). orientjchem.org The method's parameters are optimized to achieve good separation and sensitivity.

Table 3: Example HPLC Method Parameters for Vilazodone Impurity Quantification

| Parameter | Specification |

|---|---|

| Column | Agilent Zorbax SB C18 (15 cm x 4.6 mm, 5 µm) |

| Mobile Phase | 0.05 M Monopotassium Phosphate (pH 3.0) and Methanol (45:55 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector Wavelength | 235 nm |

| Column Temperature | Ambient |

| Diluent | Mobile Phase |

Under these conditions, the retention times for vilazodone and its key impurities are distinct, allowing for accurate quantification. orientjchem.org

Table 4: Typical Retention Times in a Validated HPLC Method

| Compound | Retention Time (minutes) |

|---|---|

| Vilazodone | ~2.5 |

| Impurity A (Vilazodone Acid) | ~3.2 |

Another method, developed using UPLC for faster analysis times, employs an Acquity UPLC BEH C18 column with a mobile phase of 0.1% orthophosphoric acid and acetonitrile. ijcr.info This method demonstrates linearity over a concentration range of 20-60 µg/ml with a short run time of about 6 minutes. ijcr.info

The validation of these methods is performed according to international guidelines to ensure their suitability for quality control. semanticscholar.org This includes assessing specificity, linearity, precision, accuracy, and robustness, ensuring that any changes in the impurity profile of Vilazodone Hydrochloride can be reliably detected and quantified. ijcr.info

Based on a comprehensive search of available resources, there is no scientific literature or data pertaining to the solid-state chemistry and polymorphism of a compound specifically named “this compound.” The requested information regarding its polymorphic forms, crystallization kinetics, amorphous state, and co-crystallization is not available for this specific chemical entity.

Extensive research has been conducted on Vilazodone Hydrochloride , and a significant body of knowledge exists concerning its solid-state properties. However, per the strict instructions to focus solely on “this compound,” this information cannot be provided as a substitute.

Therefore, the article requested in the prompt cannot be generated due to the absence of relevant scientific information for the specified compound.

Computational and Theoretical Studies on Vilazodone Methyl Ester Hydrochloride

Molecular Modeling and Conformational Analysis

Molecular modeling is crucial for understanding the three-dimensional structure and flexibility of a molecule, which dictates its physical properties and reactivity. For a molecule like Vilazodone (B1662482) Methyl Ester Hydrochloride, with multiple rotatable bonds, conformational analysis identifies the most stable, low-energy spatial arrangements.

Studies involving molecular dynamics (MD) simulations on the parent Vilazodone molecule reveal significant conformational flexibility, particularly in the butyl linker connecting the indole (B1671886) and piperazine (B1678402) rings. rsc.org The molecule tends to adopt an elongated, linear-like pose in certain environments, such as when binding to the human serotonin (B10506) transporter (hSERT). rsc.org The arylpiperazine fragment and the indole fragment can orient themselves to occupy different binding sites. rsc.org

Key Conformational Features:

Piperazine Ring: Assumes a low-energy chair conformation, which is typical for this heterocyclic system.

Aryl-Piperazine Bond: Rotation around this bond influences the orientation of the piperazine ring relative to the benzofuran (B130515) (in the analogous part of the parent compound) or other aromatic systems.

Interactive Table: Representative Dihedral Angles from Conformational Analysis of a Vilazodone-like Backbone

| Dihedral Angle | Atoms Involved (Exemplary) | Typical Value Range (Degrees) | Significance |

|---|---|---|---|

| τ1 | C(indole)-C-C-C | -180 to +180 | Defines the initial projection of the linker from the indole ring. |

| τ2 | C-C-C-C | ±60 (gauche), 180 (anti) | Determines kinks in the alkyl chain; anti-conformations lead to more extended structures. |

| τ3 | C-C-C-N(piperazine) | -180 to +180 | Controls the approach of the linker to the piperazine nitrogen. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can determine the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are fundamental to understanding a molecule's reactivity.

For Vilazodone Methyl Ester Hydrochloride, the key reactive sites can be predicted. The nitrogen atoms of the piperazine ring are nucleophilic, though their basicity is modulated by the attached aromatic groups. nih.gov The presence of the hydrochloride salt means the most basic nitrogen will be protonated, significantly altering the electronic landscape. The indole nitrogen is generally less basic and can be deprotonated under strong basic conditions. The carbonyl carbon of the methyl ester group is an electrophilic site, susceptible to nucleophilic attack, for instance, during its conversion to the final carboxamide of Vilazodone.

Calculations would reveal a high electron density around the piperazine nitrogens and the carbonyl oxygen of the ester. The Lowest Unoccupied Molecular Orbital (LUMO) would likely be centered on the aromatic systems and the ester carbonyl group, indicating these are the most probable sites for accepting electrons in a reaction. The Highest Occupied Molecular Orbital (HOMO) would likely be distributed across the electron-rich indole and benzofuran-analogue rings.

Interactive Table: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Predicted Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO-LUMO Gap | Relatively large | Indicates high kinetic stability of the molecule. |

| Mulliken Atomic Charges | Negative charge on piperazine N, ester O; Positive charge on ester C | Identifies nucleophilic (N, O) and electrophilic (C) centers. |

| Molecular Electrostatic Potential (MEP) | Negative potential (red) near N and O atoms; Positive potential (blue) near acidic protons (e.g., N-H+). | Visually maps regions prone to electrophilic or nucleophilic attack. |

Reaction Pathway Modeling for Synthetic Transformations

Computational modeling can map the entire energy landscape of a chemical reaction, identifying transition states and intermediates to elucidate the reaction mechanism and predict its feasibility. A key transformation in the synthesis of Vilazodone is the N-alkylation of a piperazine derivative with an indole fragment containing a reactive leaving group, such as 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. researchgate.netresearchgate.net

Modeling this step for the formation of the Vilazodone Methyl Ester backbone would involve a nucleophilic substitution (SN2) reaction. Theoretical calculations would be used to:

Model Reactants and Products: Optimize the geometries of the indole-alkyl-chloride and the piperazine-ester fragments.

Locate the Transition State (TS): Identify the highest energy point on the reaction coordinate, where the C-Cl bond is partially broken and the C-N bond is partially formed.

Calculate Activation Energy (Ea): Determine the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction.

Calculate Reaction Energy (ΔErxn): Determine the energy difference between the reactants and products to establish if the reaction is exothermic or endothermic.

Such calculations can be used to compare different leaving groups (e.g., Cl vs. Br vs. I) or to understand the effect of solvents on the reaction rate, providing a rational basis for optimizing synthetic conditions. rsc.org

Interactive Table: Hypothetical DFT Results for a Key Synthetic Step (SN2)

| Parameter | Calculated Value (Illustrative) | Interpretation |

|---|---|---|

| Activation Energy (Ea) | +20-25 kcal/mol | Suggests the reaction requires heating to proceed at a reasonable rate, which aligns with experimental procedures. google.com |

| Reaction Energy (ΔErxn) | -10-15 kcal/mol | The reaction is predicted to be exothermic and thermodynamically favorable. |

| Key TS Bond Length (C-N) | ~2.2 Å | Shows the partial formation of the new bond at the transition state. |

| Key TS Bond Length (C-Cl) | ~2.5 Å | Shows the partial breaking of the old bond at the transition state. |

Analysis of Intermolecular Interactions in Solution and Solid States

The intermolecular forces a molecule can exert determine its macroscopic properties, such as solubility, melting point, and crystal structure. This compound possesses several functional groups capable of engaging in a variety of non-covalent interactions.

Ionic Interactions: The most significant interaction in the solid state is the ionic bond between the protonated piperazinyl nitrogen (the cation) and the chloride anion (Cl⁻). This strong electrostatic attraction is a primary driver of crystal lattice formation.

Hydrogen Bonding: The protonated piperazine nitrogen (N-H⁺) is a strong hydrogen bond donor. The carbonyl oxygen of the methyl ester and the indole nitrogen are potential hydrogen bond acceptors.

π-π Stacking: The planar indole and benzofuran-analogue aromatic rings can interact through π-π stacking, where the electron clouds of the rings align, contributing to crystal stability.

Van der Waals Forces: These ubiquitous, weaker forces arise from temporary fluctuations in electron density and are significant across the entire molecule, particularly involving the flexible alkyl chain.

In solution, these interactions are modulated by the solvent. In a polar protic solvent like water or ethanol, the ionic components would be well-solvated, and the solvent molecules would compete for hydrogen bonding sites. Computational methods using implicit (e.g., PCM) or explicit solvent models are used to simulate these effects and predict solubility and conformational preferences in different media.

Interactive Table: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Relative Strength |

|---|---|---|---|

| Ionic Interaction | Piperazinium (R₃N-H⁺) | Chloride (Cl⁻) | Very Strong |

| Hydrogen Bonding | Piperazinium N-H⁺ | Ester C=O | Strong |

| Hydrogen Bonding | Indole N-H | Ester C=O or Cl⁻ | Moderate |

| π-π Stacking | Indole Ring | Aromatic Ring System | Moderate |

| Van der Waals | Alkyl chain, molecular surfaces | Alkyl chain, molecular surfaces | Weak |

Q & A

Basic Research Questions

Q. What is the standard synthesis protocol for crystalline vilazodone hydrochloride, and how do solvent systems influence crystallization?

- Methodological Answer : The synthesis involves treating vilazodone free base with hydrochloric acid in a solvent mixture (e.g., 2-propanol, dichloromethane) and water. For example, Example 1 in details dissolving vilazodone free base in 2-propanol, adding water and concentrated HCl at 80–83°C, and isolating the product via filtration. Solvent choice (e.g., alcohols vs. halogenated hydrocarbons) affects crystal morphology and purity, as demonstrated by distinct XRPD patterns in different solvent systems .

Q. How can researchers validate a stability-indicating HPLC method for vilazodone hydrochloride in pharmaceutical formulations?

- Methodological Answer : A Quality by Design (QbD) approach optimizes parameters like mobile phase composition (e.g., methanol:phosphate buffer pH 7.0, 85:15 v/v), flow rate (1.2 mL/min), and detection wavelength (285 nm). Validation includes forced degradation studies (acid/alkaline hydrolysis, oxidation) to confirm specificity and linearity (5–80 µg/mL range). System suitability tests ensure robustness, as described in and .

Q. What in vitro models are suitable for assessing vilazodone hydrochloride’s cytotoxic effects?

- Methodological Answer : HT-29 colon cancer cell lines are commonly used. Researchers measure IC50 values via MTT assays, comparing vilazodone’s potency (e.g., IC50 = 28.5 µg/mL) to standard agents like 5-fluorouracil (12.8 µg/mL). Dose-response curves and caspase-3 activation assays are critical for mechanistic insights, as shown in .

Advanced Research Questions

Q. How do polymorphic forms of vilazodone hydrochloride impact bioavailability, and how are they characterized?

- Methodological Answer : Polymorphs (e.g., Forms I, II) are distinguished using XRPD (e.g., peaks at 2θ = 10.2°, 20.5° in Figure 6 of ). Solvent selection during crystallization (e.g., dichloromethane vs. 2-propanol) dictates polymorph formation. Dissolution studies and pharmacokinetic profiling (e.g., Cmax, AUC) in animal models correlate polymorphism with bioavailability .

Q. What strategies ensure mass balance closure in forced degradation studies of vilazodone hydrochloride?

- Methodological Answer : Degradation products (e.g., Impurity A and B) must be quantified alongside intact drug using validated HPLC methods. Adjusting column chemistry (C18, ZORBAX SB) and mobile phase (methanol:KH2PO4, 55:45 v/v) achieves baseline separation. Mass balance >98% confirms method accuracy, as emphasized in and .

Q. How does intranasal delivery of vilazodone hydrochloride enhance brain targeting compared to oral administration?

- Methodological Answer : Nasal spray formulations (e.g., with sulphobutylether-β-cyclodextrin) improve permeability (flux = 241.06 µg/cm<sup>2</sup>/h) and brain bioavailability (251.74% vs. oral). Key parameters include droplet size (span = 1.88 µm), mucoadhesion (displacement = 3.47 cm), and plasma-to-brain AUC ratios (1.54 targeting index), as detailed in .

Q. What analytical challenges arise when quantifying vilazodone hydrochloride in the presence of process-related impurities?

- Methodological Answer : Co-elution of Impurity A (synthesis intermediate) and Impurity B (degradant) requires method optimization. Adjusting buffer pH (3.0) and using PDA detection at 235 nm resolves peak overlaps. Method validation per ICH guidelines ensures specificity and precision, as demonstrated in .

Contradictions and Considerations

- Synthesis Variability : describes using 2-propanol or dichloromethane, which may yield different polymorphs. Researchers must document solvent conditions to ensure reproducibility .

- Bioavailability Claims : reports high nasal bioavailability (251.74%), but clinical relevance requires further in vivo validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.